4,4'-Dimethylaminorex

概要

説明

準備方法

4,4'-ジメチルアミノレックスの合成は、通常、エフェドリンまたはプソイドエフェドリンをシアン化ブロムまたはシアン酸カリウムと反応させることにより行われます。 フェニルプロパノールアミンの古典的な1段階シアン化ブロム環化はcis-4-メチルアミノレックスを生成する一方で、シアン酸カリウムルートはtrans-4-メチルアミノレックスを生成します . これらの方法は、目的の異性体が生成されるように、毒性のある試薬の注意深い取り扱いと正確な反応条件を必要とします .

化学反応の分析

4,4'-ジメチルアミノレックスは、以下を含むさまざまな化学反応を受けます。

酸化: この反応は、酸素の付加または水素の除去を含みます。一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: この反応は、水素の付加または酸素の除去を含みます。一般的な還元剤には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。

4. 科学研究の応用

4,4'-ジメチルアミノレックスには、いくつかの科学研究の応用があります。

科学的研究の応用

Pharmacological Profile

4,4'-DMAR exhibits potent activity as a monoamine releasing agent. Research indicates that it significantly inhibits the uptake of neurotransmitters such as dopamine (DAT), norepinephrine (NET), and serotonin (SERT) at low micromolar concentrations (IC50 values < 2 μM) . This non-selective release mechanism suggests that 4,4'-DMAR can lead to increased synaptic levels of these neurotransmitters, potentially resulting in heightened psychoactive effects similar to those of MDMA.

Comparison of Transporter Activity

The following table summarizes the release potency of various substances at DAT, NET, and SERT based on in vitro studies:

| Substance | DAT EC50 (nM) | NET EC50 (nM) | SERT EC50 (nM) | DAT/SERT Ratio |

|---|---|---|---|---|

| d-Amphetamine | 5.5 ± 0.5 | 8.2 ± 1.6 | 2602 ± 494 | 473 |

| Aminorex | 9.1 ± 0.9 | 15.1 ± 3.5 | 414 ± 78 | 45 |

| 4,4'-DMAR | <2 | <2 | <2 | ~1 |

This table illustrates that while d-amphetamine is selective for DAT over SERT, 4,4'-DMAR demonstrates a nearly equal effect across all three transporters, indicating its potential for significant serotonergic activity and associated toxicity .

Toxicological Insights

The use of 4,4'-DMAR has been linked to numerous adverse effects and fatalities. Reports indicate that the substance has been associated with at least 31 deaths in Europe between June 2013 and February 2014 . Clinical features observed prior to death included agitation, convulsions, and hyperthermia. Post-mortem analyses consistently detected 4,4'-DMAR in biological samples from these fatalities, often in combination with other substances .

Case Studies

- Case Study 1 : A report from Northern Ireland documented 18 deaths linked to the use of 4,4'-DMAR between June and December 2013. In these cases, concentrations ranged from 0.2 mg/L to 3.75 mg/L in blood samples .

- Case Study 2 : A severe intoxication incident in Hungary involved the intravenous administration of the substance, emphasizing its potential for misuse and the risks associated with high doses .

Public Health Implications

Given its potent pharmacological profile and association with severe health risks, regulatory bodies have taken action against the distribution of 4,4'-DMAR. In response to its rising prevalence in illicit markets and associated fatalities, many countries have classified it as a controlled substance . The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) has highlighted the need for ongoing surveillance and research into the long-term effects of this compound on public health.

作用機序

4,4'-ジメチルアミノレックスは、強力でバランスの取れたセロトニン-ノルエピネフリン-ドーパミン放出剤として作用します。 それは、これらの神経伝達物質のトランスポーターを逆転させることによって、これらの神経伝達物質の放出を増加させ、シナプス間隙におけるレベルを上昇させます . この作用は、精神刺激薬の典型的な効果である刺激と陶酔感を高めます .

6. 類似の化合物との比較

4,4'-ジメチルアミノレックスは、構造的および機能的にいくつかの他の化合物と似ています。

アミノレックス: 同様の効果を持つ精神刺激薬ですが、効力と持続時間に違いがあります。

4-メチルアミノレックス: 同様の構造を持つ別の精神刺激薬ですが、薬物動態が異なります。

類似化合物との比較

4,4’-Dimethylaminorex is structurally and functionally similar to several other compounds:

Aminorex: A psychostimulant with similar effects but different potency and duration.

4-Methylaminorex: Another psychostimulant with a similar structure but different pharmacokinetic properties.

生物活性

4,4'-Dimethylaminorex (4,4'-DMAR) is a synthetic compound that has garnered attention due to its psychoactive properties and potential health risks. As an analog of aminorex, which was previously withdrawn from the market due to severe cardiovascular toxicity, 4,4'-DMAR has been associated with various adverse effects, including fatalities. This article explores the biological activity of 4,4'-DMAR, focusing on its pharmacological profiles, mechanisms of action, and associated case studies.

4,4'-DMAR primarily acts as a potent releaser of monoamines—specifically dopamine (DA), norepinephrine (NE), and serotonin (5-HT). In vitro studies using human embryonic kidney (HEK) cells and rat brain synaptosomes have demonstrated that 4,4'-DMAR exhibits significant inhibitory effects on monoamine transporters:

- Dopamine Transporter (DAT) : IC50 < 1 μM

- Norepinephrine Transporter (NET) : IC50 < 1 μM

- Serotonin Transporter (SERT) : IC50 < 1 μM

Compared to other psychoactive substances like MDMA, 4,4'-DMAR shows a higher serotonergic preference over dopaminergic activity. The ratio of DA transporter to SERT inhibition is approximately 0.4 for 4,4'-DMAR versus 0.08 for MDMA .

Release Potency

The release potency of 4,4'-DMAR at the monoamine transporters has been quantified in several studies. Table 1 summarizes the effective concentration (EC50) values for the release of these neurotransmitters:

| Substance | Release at DAT EC50 (nM) | Release at NET EC50 (nM) | Release at SERT EC50 (nM) | DAT/SERT Ratio |

|---|---|---|---|---|

| d-Amphetamine | 5.5 ± 0.5 | 8.2 ± 1.6 | 2602 ± 494 | 473 |

| Aminorex | 9.1 ± 0.9 | 15.1 ± 3.5 | 414 ± 78 | 45 |

| cis-4-MAR | 1.7 ± 0.2 | 4.8 ± 0.9 | 53.2 ± 6.8 | 31 |

| cis-4,4'-DMAR | 8.6 ± 1.1 | 26.9 ± 5.9 | 18.5 ± 2.8 | 2 |

This data indicates that while cis-4,4'-DMAR is a potent releaser at all three transporters, it is particularly effective at inducing serotonin release compared to other stimulants .

Fatalities and Clinical Features

Since its emergence in the illicit drug market in Europe around December 2012, there have been numerous reports linking 4,4'-DMAR to serious health risks and fatalities. A comprehensive risk assessment by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) reported:

- Total Deaths : At least 46 deaths associated with the use of 4,4'-DMAR across Europe.

- Clinical Features Prior to Death : Common symptoms included agitation, convulsions, hyperthermia, and in some cases, cardiac complications.

In a notable case from Glasgow in April 2014, a young female died with no other substances detected apart from 4,4'-DMAR in her system .

Case Studies

Several case studies highlight the dangers associated with the consumption of 4,4'-DMAR:

-

Case Study from Northern Ireland :

- A series of deaths reported between June and December of 2013 showed that post-mortem samples contained concentrations ranging from 0.2 mg/L to 3.75 mg/L in blood.

- In many instances, other psychoactive substances were also present.

- Clinical Observations :

特性

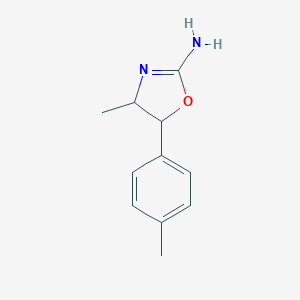

IUPAC Name |

4-methyl-5-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-7-3-5-9(6-4-7)10-8(2)13-11(12)14-10/h3-6,8,10H,1-2H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPILLHMQNMXXTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(=N1)N)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901031562 | |

| Record name | 4,4'-Dimethylaminorex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445569-01-6 | |

| Record name | 4,5-Dihydro-4-methyl-5-(4-methylphenyl)-2-oxazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1445569-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Dimethylaminorex | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445569016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dimethylaminorex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。